molecular formula C11H11N3O2 B566660 4-Ethoxyquinazoline-2-carboxamide CAS No. 103646-53-3

4-Ethoxyquinazoline-2-carboxamide

Cat. No.: B566660
CAS No.: 103646-53-3
M. Wt: 217.228
InChI Key: IGNMLYVRIKVXRD-UHFFFAOYSA-N
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Description

4-Ethoxyquinazoline-2-carboxamide is a heterocyclic compound characterized by a quinazoline core substituted with an ethoxy group at position 4 and a carboxamide moiety at position 2. Quinazoline derivatives are widely studied for their diverse biological activities, including kinase inhibition and antimicrobial properties . The carboxamide group at position 2 contributes to hydrogen bonding interactions, a critical feature in molecular recognition processes .

Properties

CAS No.

103646-53-3

Molecular Formula

C11H11N3O2

Molecular Weight

217.228

IUPAC Name

4-ethoxyquinazoline-2-carboxamide

InChI

InChI=1S/C11H11N3O2/c1-2-16-11-7-5-3-4-6-8(7)13-10(14-11)9(12)15/h3-6H,2H2,1H3,(H2,12,15)

InChI Key

IGNMLYVRIKVXRD-UHFFFAOYSA-N

SMILES

CCOC1=NC(=NC2=CC=CC=C21)C(=O)N

Synonyms

2-Quinazolinecarboxamide,4-ethoxy-(6CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of Quinazoline Derivatives

Compound Substituent (Position) pKa (Predicted) λ_max (nm) Solubility (LogP) Biological Activity (IC50)
4-Ethoxyquinazoline-2-carboxamide Ethoxy (4), Carboxamide (2) ~6.8 285–300 2.1 (estimated) Not reported
4-Methoxyquinazoline-2-carboxamide Methoxy (4), Carboxamide (2) ~6.5 280–295 1.8 EGFR inhibition: 15 nM
4-Aminoquinazoline-2-carboxamide Amino (4), Carboxamide (2) ~8.2 270–285 0.5 Antifolate activity: 0.2 μM

Key Findings :

  • The ethoxy group in this compound increases LogP compared to the methoxy analog, suggesting improved lipid membrane penetration .
  • Substitution at position 4 significantly impacts acid-base equilibria: ethoxy and methoxy groups lower pKa compared to amino substituents due to electron-donating effects .
  • UV-Vis spectra indicate redshifted absorption maxima (~285–300 nm) for ethoxy-substituted derivatives compared to amino analogs (~270–285 nm), attributed to enhanced conjugation .

Thiazole Carboxamides

Thiazole carboxamides, such as 2-(4-pyridinyl)thiazole-5-carboxamides (), share the carboxamide functionality but differ in core heterocyclic structure.

Table 2: Thiazole vs. Quinazoline Carboxamides

Property This compound 2-(4-Pyridinyl)thiazole-5-carboxamide
Core Structure Quinazoline Thiazole
Synthetic Route Amine coupling to carboxylate Nitrile cyclization + amine coupling
Bioactivity Not reported Kinase inhibition (pIC50: 7.2)
Solubility (LogP) 2.1 1.5

Key Differences :

  • Synthesis : Quinazoline derivatives often require multi-step functionalization of the fused benzene-pyrimidine core, whereas thiazole carboxamides are synthesized via cyclization of nitriles .
  • Bioactivity : Thiazole carboxamides exhibit potent kinase inhibition, while quinazoline derivatives are more commonly associated with antifolate or EGFR-targeting activities .

Ethoxy-Substituted Heterocycles

Ethoxy groups in related heterocycles () demonstrate position-dependent electronic effects:

  • 2-Ethoxyquinoline 1-oxide: Exhibits strong fluorescence (λ_em = 450 nm) due to extended conjugation, unlike this compound, which lacks an N-oxide group .
  • 2-Ethoxyquinoxaline 4-oxide: Shows higher aqueous solubility (LogP = 1.2) compared to this compound, likely due to the polar N-oxide moiety .

Research Implications and Gaps

  • Synthetic Optimization : The amine coupling method used for thiazole carboxamides () could be adapted to improve yields of this compound derivatives.
  • Bioactivity Screening: No data exists on the target compound’s kinase or antimicrobial activity; testing against EGFR or folate pathways is warranted .
  • Computational Studies: Molecular docking could elucidate the role of the ethoxy group in target binding compared to methoxy or amino analogs .

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